molecular formula C10H6ClN3S B12432768 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine

Cat. No.: B12432768
M. Wt: 235.69 g/mol
InChI Key: BVTYFZMUIYYQQL-UHFFFAOYSA-N
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Description

6-Chloro-8-thia-3,5-diazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine is a complex organic compound with the molecular formula C₁₀H₆ClN₃S This compound is characterized by its unique tricyclic structure, which includes chlorine, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
  • 3-chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Uniqueness

6-Chloro-8-thia-3,5-diazatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine is unique due to its specific arrangement of atoms and the presence of chlorine, sulfur, and nitrogen within its tricyclic structure

Properties

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-[1]benzothiolo[3,2-d]pyrimidin-8-amine

InChI

InChI=1S/C10H6ClN3S/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4H,12H2

InChI Key

BVTYFZMUIYYQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

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